Synthesis and Application of 5-Fluoro-2,3-dihydrobenzofuran-3-ol: A Technical Guide
Synthesis and Application of 5-Fluoro-2,3-dihydrobenzofuran-3-ol: A Technical Guide
Executive Summary
The compound 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a critical bicyclic heterocyclic intermediate utilized extensively in modern medicinal chemistry[1]. The strategic placement of a fluorine atom at the 5-position of the benzofuran core modulates both the lipophilicity and the metabolic stability of the scaffold. This makes it a highly privileged structural motif, particularly in the design and synthesis of allosteric inhibitors targeting the Polycomb Repressive Complex 2 (PRC2) via its Embryonic Ectoderm Development (EED) subunit[2].
This whitepaper provides an in-depth, self-validating technical guide to the synthesis, isolation, and analytical characterization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol, bridging bench-level execution with drug development applications.
Retrosynthetic Logic & Pathway Design
The most robust synthetic route to 5-Fluoro-2,3-dihydrobenzofuran-3-ol relies on the sequential construction of the oxygen-containing heterocycle, followed by a chemoselective functional group manipulation. The retrosynthetic disconnection of the target molecule leads back to 5-fluorobenzofuran-3(2H)-one [3], which can be synthesized via an intramolecular Friedel-Crafts acylation of 2-(4-fluorophenoxy)acetic acid . The ultimate starting materials are the commercially available 4-fluorophenol and chloroacetic acid.
Caption: Retrosynthetic and forward pathway for 5-Fluoro-2,3-dihydrobenzofuran-3-ol.
Step-by-Step Experimental Protocols
Step 1: Williamson Ether Synthesis of 2-(4-Fluorophenoxy)acetic acid
-
Causality & Mechanistic Insight : The phenolic proton of 4-fluorophenol is mildly acidic (pKa ~9.9). Aqueous sodium hydroxide is employed to quantitatively deprotonate the phenol, generating a highly nucleophilic phenoxide anion. This anion subsequently undergoes a classic SN2 nucleophilic substitution with chloroacetic acid. An aqueous medium is optimal here due to the excellent solubility of both the sodium phenoxide and the sodium salt of chloroacetic acid, which maximizes the bimolecular collision rate.
-
Protocol :
-
Charge a 500 mL round-bottom flask with 4-fluorophenol (1.0 eq, 112 g, 1.0 mol) and a 20% aqueous NaOH solution (2.2 eq, 88 g in 350 mL H2O ).
-
Heat the mixture to 60 °C with vigorous stirring until complete dissolution occurs.
-
Add a solution of chloroacetic acid (1.1 eq, 104 g, 1.1 mol) in 100 mL of water dropwise over 30 minutes to control the exotherm.
-
Reflux the reaction mixture for 4 hours. Monitor the disappearance of the phenol via TLC (Hexanes/EtOAc 3:1, UV active).
-
Cool the mixture to 0 °C in an ice bath and carefully acidify with 6M HCl until the pH reaches 2.
-
Filter the resulting dense white precipitate, wash thoroughly with cold water to remove residual salts, and dry under high vacuum to afford the intermediate.
-
Step 2: Intramolecular Friedel-Crafts Acylation to 5-Fluorobenzofuran-3(2H)-one
-
Causality & Mechanistic Insight : Direct cyclization of the carboxylic acid typically requires harsh dehydrating conditions (e.g., Polyphosphoric acid at >100 °C), which can lead to substrate degradation. By first converting the acid to an acid chloride using thionyl chloride ( SOCl2 ), we generate a highly reactive electrophile. The subsequent addition of a Lewis acid ( AlCl3 ) facilitates an intramolecular Friedel-Crafts acylation under milder conditions, efficiently closing the 5-membered oxygen heterocycle[3].
-
Protocol :
-
Suspend 2-(4-fluorophenoxy)acetic acid (1.0 eq, 170 g, 1.0 mol) in 500 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add SOCl2 (1.5 eq, 178 g, 1.5 mol) followed by a catalytic amount of DMF (1 mol%). Stir at reflux (40 °C) for 2 hours until gas evolution ( SO2 and HCl ) ceases.
-
Concentrate the mixture under reduced pressure to remove excess SOCl2 and solvent, yielding the crude acid chloride as a viscous oil.
-
Redissolve the acid chloride in 600 mL of anhydrous DCM and cool to 0 °C.
-
Add anhydrous AlCl3 (1.2 eq, 160 g, 1.2 mol) portion-wise over 45 minutes to prevent a runaway exotherm. Stir the dark mixture at room temperature for 3 hours.
-
Quench : Carefully pour the reaction mixture over 1 kg of crushed ice containing 100 mL of concentrated HCl. Extract the aqueous layer with DCM (3 x 300 mL).
-
Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate to yield 5-fluorobenzofuran-3(2H)-one.
-
Step 3: Chemoselective Reduction to 5-Fluoro-2,3-dihydrobenzofuran-3-ol
-
Causality & Mechanistic Insight : Sodium borohydride ( NaBH4 ) is selected over stronger hydride sources like lithium aluminum hydride ( LiAlH4 ). While LiAlH4 risks reductive ring-opening of the delicate oxygen-containing heterocycle via C-O bond cleavage, NaBH4 provides exquisite chemoselectivity for the C=O bond[4]. Methanol serves as both the solvent and the proton donor, coordinating with the borohydride intermediate to accelerate the reduction of the ketone to the secondary alcohol.
-
Protocol :
-
Dissolve 5-fluorobenzofuran-3(2H)-one (1.0 eq, 152 g, 1.0 mol) in 1.5 L of methanol and cool to 0 °C in an ice bath.
-
Add NaBH4 (1.2 eq, 45.4 g, 1.2 mol) in small portions over 30 minutes. Ensure the internal temperature does not exceed 10 °C to prevent excessive hydrogen gas evolution and solvent loss.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.
-
Validation : Check reaction completion via TLC (Hexanes/EtOAc 2:1). The ketone starting material ( Rf ~0.6) should be completely converted to the more polar alcohol ( Rf ~0.3).
-
Quench the reaction by slowly adding 200 mL of saturated aqueous NH4Cl .
-
Evaporate the methanol under reduced pressure. Extract the remaining aqueous slurry with ethyl acetate (3 x 400 mL).
-
Wash the combined organics with brine, dry over MgSO4 , and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to obtain pure 5-fluoro-2,3-dihydrobenzofuran-3-ol[1].
-
Quantitative Data & Analytical Characterization
To ensure the integrity of the synthetic workflow, the following table summarizes the expected quantitative yields and the primary analytical markers used to validate each intermediate and the final product.
| Step | Compound Name | CAS Number | Expected Yield | Key Analytical Markers (Expected) |
| 1 | 2-(4-Fluorophenoxy)acetic acid | 405-79-8 | 80 - 85% | MS (ESI-) : m/z 169.0 [M-H]⁻¹H NMR : ~4.65 ppm (s, 2H, -CH₂-O) |
| 2 | 5-Fluorobenzofuran-3(2H)-one | 60770-49-2 | 70 - 75% | MS (ESI+) : m/z 153.1 [M+H]⁺IR : Strong C=O stretch at ~1710 cm⁻¹ |
| 3 | 5-Fluoro-2,3-dihydrobenzofuran-3-ol | 60770-60-7 | 85 - 90% | MS (ESI+) : m/z 137.1 [M-OH]⁺ (loss of water)¹H NMR : ~5.30 ppm (m, 1H, CH-OH) |
Applications in Drug Development: PRC2/EED Inhibition
Beyond its utility as a general building block, 5-Fluoro-2,3-dihydrobenzofuran-3-ol is a highly privileged scaffold in the synthesis of triazolopyrimidine-based EED inhibitors[2].
The Polycomb Repressive Complex 2 (PRC2) is an epigenetic regulator responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3). This methylation leads to the transcriptional repression of various tumor suppressor genes. Dysregulation and hyperactivation of PRC2 are hallmarks of several severe malignancies, most notably diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma[5].
By incorporating the 5-fluoro-2,3-dihydrobenzofuran moiety, medicinal chemists can precisely optimize the steric bulk and electronic distribution of the drug molecule. The oxygen atom of the dihydrobenzofuran ring often acts as a critical hydrogen bond acceptor, while the fluorine atom occupies a specific lipophilic sub-pocket within the allosteric site of the EED subunit. This binding disrupts the protein-protein interaction between EED and EZH2 (the catalytic subunit), thereby neutralizing the PRC2 complex and halting tumor proliferation[2].
Caption: Mechanism of action for benzofuran-derived PRC2/EED inhibitors in oncology.
Sources
- 1. nextsds.com [nextsds.com]
- 2. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 3. 5-Fluorobenzo[b]furan-3(2H)-one | 60770-49-2 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
